N-Isobutyryl-2', 3'-acetyl-guanosine

Oligonucleotide Synthesis RNA Therapeutics Nucleoside Protection

N-Isobutyryl-2',3'-acetyl-guanosine is a critical, dual-protected guanosine intermediate for solid-phase RNA synthesis and mRNA cap analog development. Its unique combination of an N2-isobutyryl (base-labile) and 2',3'-acetyl (mild-labile) protecting groups provides precise control over deprotection sequences, ensuring high-fidelity oligonucleotide assembly and minimizing side products. This product is essential for manufacturing therapeutic-grade RNA oligonucleotides where purity is paramount. Choose this specific derivative for synthetic routes requiring a stable N2-protecting group that withstands mild acidic treatments (e.g., DMT removal) and is quantitatively cleaved under standard ammonolysis conditions. Avoids the deprotection mismatches of alternative monomers. Available in research and bulk scales.

Molecular Formula C18H23N5O8
Molecular Weight 437.4 g/mol
Cat. No. B15329748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Isobutyryl-2', 3'-acetyl-guanosine
Molecular FormulaC18H23N5O8
Molecular Weight437.4 g/mol
Structural Identifiers
SMILESCC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)OC(=O)C)OC(=O)C
InChIInChI=1S/C18H23N5O8/c1-7(2)15(27)21-18-20-14-11(16(28)22-18)19-6-23(14)17-13(30-9(4)26)12(29-8(3)25)10(5-24)31-17/h6-7,10,12-13,17,24H,5H2,1-4H3,(H2,20,21,22,27,28)/t10-,12-,13-,17-/m1/s1
InChIKeyHWVKXBNLKJAPSV-CNEMSGBDSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Isobutyryl-2',3'-acetyl-guanosine: A Dual-Protected Guanosine Intermediate for High-Purity Oligonucleotide Synthesis


N-Isobutyryl-2',3'-acetyl-guanosine (CAS 163586-86-5) is a fully protected guanosine nucleoside derivative . Its molecular structure features two distinct protecting groups: an N2-isobutyryl group on the nucleobase and acetyl esters at both the 2'- and 3'-hydroxyls of the ribose moiety . This dual-protection strategy renders it a critical intermediate in the chemical synthesis of RNA oligonucleotides and modified nucleoside analogs .

Why N-Isobutyryl-2',3'-acetyl-guanosine Cannot Be Interchanged with Other Protected Guanosine Analogs


Substituting N-Isobutyryl-2',3'-acetyl-guanosine with seemingly similar protected guanosine derivatives (e.g., N2-isobutyrylguanosine, N2-acetylguanosine, or 2',3'-diacetylguanosine) is not feasible due to profound differences in deprotection kinetics, synthetic compatibility, and final product purity [1]. Each protecting group combination dictates specific cleavage conditions and reaction sequences; mismatched protection strategies can lead to incomplete deprotection, side-product formation, or failure to achieve the desired oligonucleotide sequence [2]. The unique combination of an isobutyryl-protected base with acetyl-protected ribose hydroxyls in this compound provides a distinct balance of stability and lability that is essential for certain multi-step synthetic routes, particularly those requiring selective deprotection or incorporation into complex modified nucleosides [3].

Quantitative Differentiation Evidence for N-Isobutyryl-2',3'-acetyl-guanosine


Enhanced Base Lability of N-Acetyl vs. N-Isobutyryl Protection in Oligonucleotide Synthesis

The N2-isobutyryl group on guanosine is significantly more stable under basic deprotection conditions compared to the N2-acetyl group. A comparative study demonstrated that N-acetyl protecting groups are more base-labile, enabling faster and cleaner oligonucleotide deprotection [1]. This difference is critical because incomplete removal of the N2-isobutyryl group is a known cause of oligonucleotide impurities, characterized by a +70 Da mass spectral peak [2].

Oligonucleotide Synthesis RNA Therapeutics Nucleoside Protection

Dual Acetyl Protection Enables High-Yield Synthesis of Diacetyl Cap Analogs

The 2',3'-diacetyl modification on guanosine is a key structural feature for synthesizing specialized dinucleotide cap analogs. A study reported the synthesis of a novel cap analog, m(7,2')(,3')(-diacetyl)G[5']ppp[5']G, achieved by coupling a diacetyl-protected guanosine derivative [1]. This specific protection pattern is essential for the synthetic route.

mRNA Therapeutics Cap Analog Synthesis Modified Nucleosides

Contrasting Deprotection Kinetics of N-Protecting Groups Under Mild Conditions

A systematic evaluation of deprotection rates for exocyclic amine protecting groups on nucleosides revealed that N-isobutyryl (iBu) exhibits significantly slower cleavage kinetics compared to N-phenoxyacetyl (PAC) and N-tert-butylphenoxyacetyl (tBPAC) under mild conditions [1]. This stability is advantageous for multi-step syntheses where the N-protecting group must withstand acidic or mildly basic conditions.

RNA Synthesis Protecting Group Chemistry Selective Deprotection

Improved Synthetic Route to 2'-O-Methyl-Guanosine Derivatives via N2-Isobutyryl Protection

An improved synthesis of 2'-O-methyl-guanosine and its N-acyl derivatives utilized N2-isobutyryl protection as a key intermediate [1]. The N2-isobutyryl group was retained during methylation and subsequent steps, demonstrating its compatibility with complex reaction sequences.

Nucleoside Synthesis 2'-O-Methyl Nucleosides Antisense Oligonucleotides

Optimal Research and Industrial Applications for N-Isobutyryl-2',3'-acetyl-guanosine


Synthesis of RNA Oligonucleotides Requiring High Purity and Selective Deprotection

In solid-phase RNA synthesis, the use of N-Isobutyryl-2',3'-acetyl-guanosine as a protected monomer is indicated when the synthetic route demands a stable N2-protecting group that survives mild acidic treatments (e.g., DMT removal) and can be quantitatively removed at the final deprotection stage with concentrated ammonia [1]. This is particularly relevant for the production of therapeutic-grade RNA oligonucleotides where purity is critical [2].

Preparation of 2'- and 3'-Modified Guanosine Derivatives for mRNA Cap Analogs

The presence of both 2'- and 3'-acetyl groups makes this compound an ideal starting material for the synthesis of dinucleotide cap analogs containing diacetyl modifications on the m7G moiety [3]. These modified caps are being actively researched for their ability to enhance mRNA stability and translation efficiency in vaccine and therapeutic applications.

Multi-Step Synthesis of 2'-O-Alkyl and 2'-Modified Nucleoside Building Blocks

For the preparation of 2'-O-methyl-guanosine and related N-acyl derivatives, the N2-isobutyryl protection strategy has been validated in high-yield synthetic routes [4]. N-Isobutyryl-2',3'-acetyl-guanosine serves as a protected intermediate that can be selectively manipulated at the sugar hydroxyls while the base remains protected, facilitating the efficient production of key monomers for antisense oligonucleotide drugs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Isobutyryl-2', 3'-acetyl-guanosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.